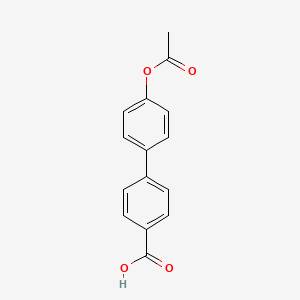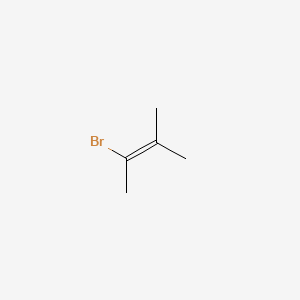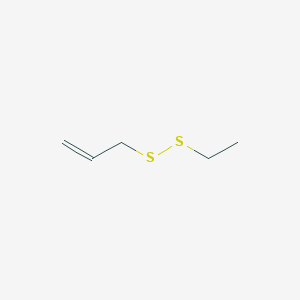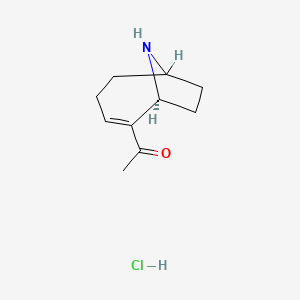
Anatoxin A hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Anatoxin-a, also known as Very Fast Death Factor (VFDF), is a secondary, bicyclic amine alkaloid and cyanotoxin with acute neurotoxicity . It was first discovered in the early 1960s in Canada, and was isolated in 1972 . The toxin is produced by multiple genera of cyanobacteria and has been reported globally . Symptoms of anatoxin-a toxicity include loss of coordination, muscular fasciculations, convulsions and death by respiratory paralysis .
Synthesis Analysis
Total syntheses of the potent neurotoxins, environmental hazards, and biochemical probes anatoxin-a and homoanatoxin have been achieved from a common intermediate using a combined two-directional synthesis–tandem reaction strategy . This includes key advances in oxidative desymmetrisation, tandem Michael–intramolecular Mannich cyclisations and a new method for deprotection of N -tosyl anatoxin-a .Molecular Structure Analysis
The core homotropane moiety of Anatoxin-a consists of an unsymmetrical bicyclic arrangement (the 9-azabicyclo [4.2.1]nonane) based on two and four-carbon bridges and incorporating a secondary amine . Molecules such as anatoxin-a combine the semi-rigid template associated with the bicyclic homotropane moiety with a conformationally mobile side chain .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Anatoxin-a include oxidative desymmetrisation, tandem Michael–intramolecular Mannich cyclisations .Physical And Chemical Properties Analysis
Anatoxin-a is a potent stereospecific nicotinic acetylcholine agonist produced by several toxigenic strains of cyanobacteria .科学的研究の応用
1. Phytotoxic Effects on Aquatic Plants
Anatoxin-a, a cyanobacterial neurotoxin, affects the aquatic macrophyte Ceratophyllum demersum, impacting its growth, photosynthetic pigments, and inducing oxidative stress at certain concentrations (Ha & Pflugmacher, 2013).
2. Water Treatment Processes
Research focuses on the removal of anatoxin-a from drinking water, analyzing various treatment processes like ozonation, advanced oxidation, and membrane filtration. This is vital for public health as anatoxin-a is prevalent in cyanobacterial blooms in freshwater sources (Vlad, Anderson, Peldszus, & Huck, 2014).
3. Stability under Abiotic Factors
Studies have explored the stability of anatoxin-a under different physicochemical conditions such as temperature, light intensity, pH, and UV irradiation, providing insights into its persistence and degradation in natural environments (Kaminski, Bober, Lechowski, & Białczyk, 2013).
4. Detection in Water
Development of biosensors for detecting anatoxin-a in water, using techniques like electrochemical detection of acetylcholinesterase activity, is crucial for monitoring water safety (Villatte, Schulze, Schmid, & Bachmann, 2002).
5. Nitrogen's Influence on Toxin Production
Research on the impact of nitrogen supply on the production of anatoxin-a by cyanobacteria has shown that nitrogen levels can significantly affect toxin concentrations, suggesting environmental nutrient levels influence cyanobacterial toxin synthesis (Gagnon & Pick, 2012).
6. Analytical Methods for Detection
Advancements in analytical techniques, like liquid chromatography coupled to mass spectrometry, are essential for the accurate detection and quantification of anatoxin-a in environmental samples (Dörr, Rodríguez, Molica, Henriksen, Krock, & Pinto, 2010).
7. Neurological Studies
Anatoxin-a's role as a potent nicotinic acetylcholine receptor agonist makes it a valuable tool for studying neurological receptors and processes, such as dopamine release in the brain (Campos, Durán, Vidal, Faro, & Alfonso, 2006).
8. Synthesis from Cocaine Hydrochloride
Efficient synthesis of enantiopure anatoxin-a from cocaine hydrochloride has been developed, contributing to the study of this toxin's chemical properties and potential pharmaceutical applications (Wegge, Schwarz, & Seitz, 2000).
9. Reproductive Toxicity in Mammals
Anatoxin-a's effects on the reproductive system, particularly its impact on testes and sperm counts in male mice, have been studied, revealing its potential as a reproductive toxin (Yavaşoğlu, Karaaslan, Uyanikgil, Sayim, Ateş, & Yavasoglu, 2008).
10. Environmental and Health Risk Assessments
The renaming of certain anatoxin-a analogs, like guanitoxin, emphasizes their distinct chemical structure and mechanism, aiding in the environmental and health risk assessments of cyanobacterial toxins (Fiore, de Lima, Carmichael, McKinnie, Chekan, & Moore, 2020).
作用機序
The (+) enantiomer of anatoxin-a binds with high affinity to nicotinic acetylcholine receptors of nerve cells, causing chronic overstimulation . This can lead to increases in heart rate and blood pressure, as well as fatigue and eventual paralysis of muscles, which can cause death when it occurs in respiratory muscles .
Safety and Hazards
Anatoxin-a is highly toxic and poses a threat to animals, including humans . It can cause death by respiratory paralysis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also fatal if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Anatoxin A hydrochloride can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "L-tryptophan", "2,4-diaminobutyric acid", "acetic anhydride", "hydrogen chloride gas", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-tryptophan with acetic anhydride to form N-acetyl-L-tryptophan.", "Step 2: Conversion of N-acetyl-L-tryptophan to N-acetyl-L-3-(2-indolyl)alanine through a Fischer indole synthesis reaction.", "Step 3: Reduction of N-acetyl-L-3-(2-indolyl)alanine with sodium borohydride to form L-3-(2-indolyl)alanine.", "Step 4: Protection of the amino group of L-3-(2-indolyl)alanine with tert-butyloxycarbonyl (Boc) to form Boc-L-3-(2-indolyl)alanine.", "Step 5: Conversion of Boc-L-3-(2-indolyl)alanine to Boc-L-2-amino-4-(2-indolyl)butyric acid through a decarboxylation reaction.", "Step 6: Deprotection of the Boc group of Boc-L-2-amino-4-(2-indolyl)butyric acid with hydrogen chloride gas to form L-2-amino-4-(2-indolyl)butyric acid hydrochloride.", "Step 7: Coupling of L-2-amino-4-(2-indolyl)butyric acid hydrochloride with 2,4-diaminobutyric acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to form Anatoxin A.", "Step 8: Conversion of Anatoxin A to Anatoxin A hydrochloride through treatment with hydrochloric acid in methanol/ethyl acetate/water." ] } | |
| 64314-16-5 | |
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC名 |
1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H |
InChIキー |
ZYFLQFXDHYWQMQ-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)C1=CCCC2CC[C@@H]1N2.Cl |
SMILES |
CC(=O)C1=CCCC2CCC1N2.Cl |
正規SMILES |
CC(=O)C1=CCCC2CCC1N2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



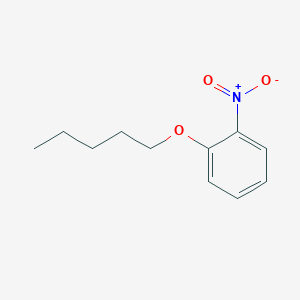


![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)


![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
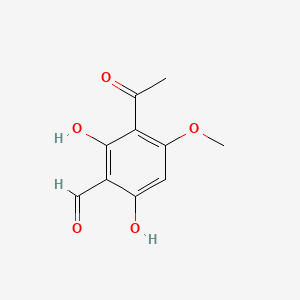
![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)
